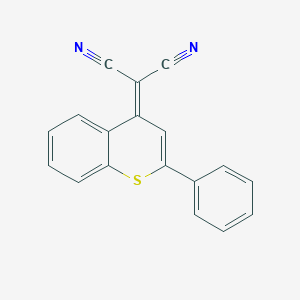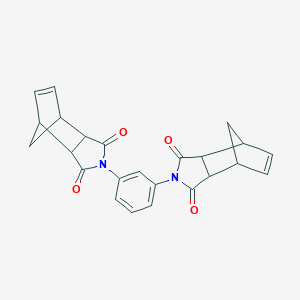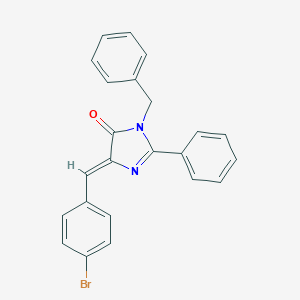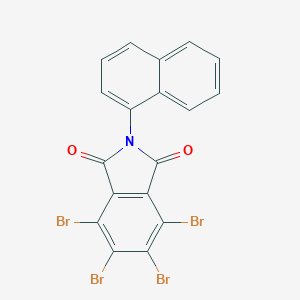![molecular formula C26H19N3O B377124 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B377124.png)
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of heteropentacyclic compounds It is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a triaza-indeno-anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-13C,d3-benzyl-α-13C,α,α-d2 bromide
- (5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
Uniqueness
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is unique due to its specific combination of functional groups and its triaza-indeno-anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential as a versatile research tool.
Properties
Molecular Formula |
C26H19N3O |
|---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
10-benzyl-6-methoxy-2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene |
InChI |
InChI=1S/C26H19N3O/c1-30-20-11-12-24-21(15-20)25-26(29(24)16-17-7-3-2-4-8-17)28-23-14-19-10-6-5-9-18(19)13-22(23)27-25/h2-15H,16H2,1H3 |
InChI Key |
UPJKWNNCLGGISQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)

![N-[2-phenyl-1-(1-piperidinylcarbonyl)-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377047.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377050.png)
![N-[2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377051.png)
![N-[2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377052.png)
![N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)


![Ethyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377060.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)
